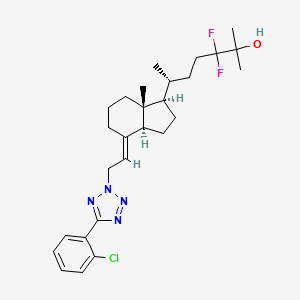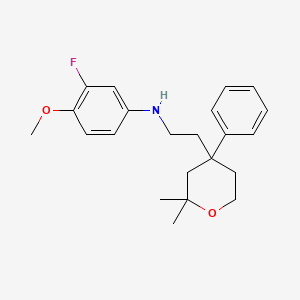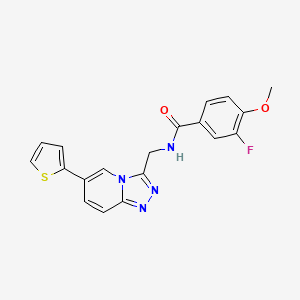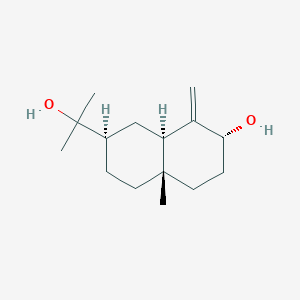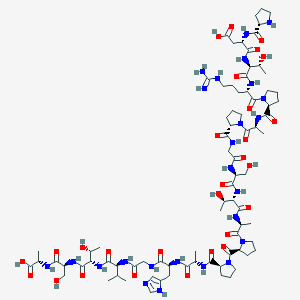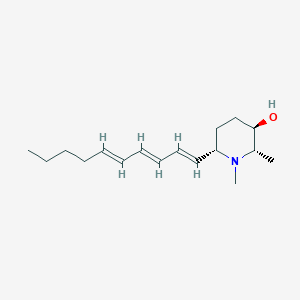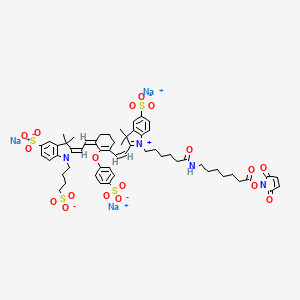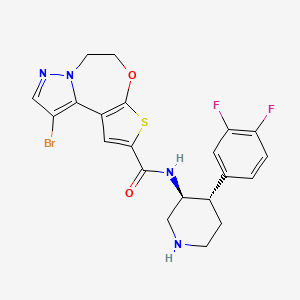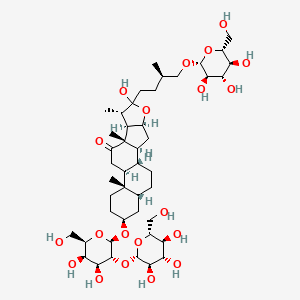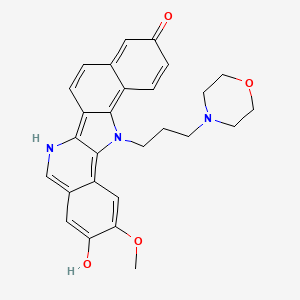
BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is a compound used as a ligand for target protein in proteolysis targeting chimeras (PROTACs). This compound contains a sulfonamide linker, which increases the solubility of the linker-conjugate. BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is utilized in the synthesis of PROTACs with antitumor activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) involves multiple steps, including the formation of the sulfonamide linkers and the conjugation of the polyethylene glycol (PEG) chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may require access to specialized chemical databases or patents .
Industrial Production Methods
Industrial production of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated reactors and purification systems ensures consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) undergoes various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The sulfonamide groups can be substituted with other functional groups to create derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are optimized based on the desired outcome .
Major Products
The major products formed from these reactions include various derivatives of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) with modified functional groups, which can be used for different applications in scientific research .
Applications De Recherche Scientifique
BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential in developing antitumor therapies.
Industry: Utilized in the production of specialized chemical compounds for research and development
Mécanisme D'action
BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) exerts its effects by acting as a ligand for target proteins in PROTACs. The sulfonamide linker increases the solubility of the linker-conjugate, facilitating the binding of the PROTAC to the target protein. This binding leads to the degradation of the target protein through the ubiquitin-proteasome pathway, ultimately resulting in the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
BCN-sulfonamide-PEG2-sulfonamide-N-bis(methanol): Similar structure but with a methanol group instead of ethanol.
BCN-sulfonamide-PEG2-sulfonamide-N-bis(propyl): Similar structure but with a propyl group instead of ethanol.
Uniqueness
BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is unique due to its specific sulfonamide linker and PEG chain, which enhance its solubility and effectiveness as a ligand in PROTACs. This compound’s ability to increase the solubility of the linker-conjugate makes it particularly valuable in the synthesis of antitumor PROTACs .
Propriétés
Formule moléculaire |
C20H34N4O11S2 |
|---|---|
Poids moléculaire |
570.6 g/mol |
Nom IUPAC |
2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethyl N-[bis(2-hydroxyethyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C20H34N4O11S2/c25-10-8-24(9-11-26)37(31,32)23-20(28)34-14-13-33-12-7-21-36(29,30)22-19(27)35-15-18-16-5-3-1-2-4-6-17(16)18/h16-18,21,25-26H,3-15H2,(H,22,27)(H,23,28)/t16-,17+,18? |
Clé InChI |
JASDENMSHBPLEE-JWTNVVGKSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C2COC(=O)NS(=O)(=O)NCCOCCOC(=O)NS(=O)(=O)N(CCO)CCO)CCC#C1 |
SMILES canonique |
C1CC2C(C2COC(=O)NS(=O)(=O)NCCOCCOC(=O)NS(=O)(=O)N(CCO)CCO)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


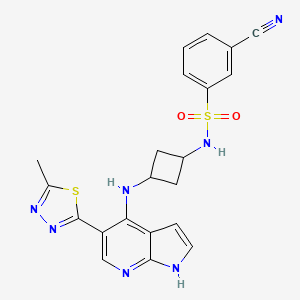
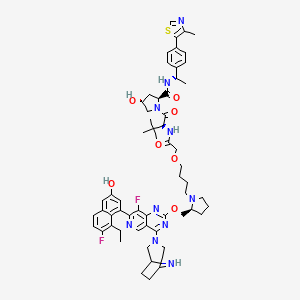
![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)
